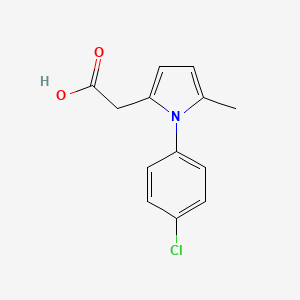
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
- The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
- While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2
.Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
- similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
- Industrial production methods would require further investigation beyond the scope of my current knowledge.
Análisis De Reacciones Químicas
- Given its pyrrole structure, this compound may undergo various reactions:
Oxidation: Oxidation of the methyl group or the pyrrole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl or pyrrole positions.
- Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
- Major products could include derivatives with modified functional groups or side chains.
Aplicaciones Científicas De Investigación
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Evaluating its suitability for materials science or chemical processes.
Mecanismo De Acción
- Without specific data on this compound, I can’t provide a precise mechanism.
- if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- Similar pyrrole-based compounds include 1H-Pyrrole-1-acetic acid, α-(4-chlorophenyl)- and 1H-Pyrrole-2-acetic acid, 5-[(6-cyano-3-pyridinyl)carbonyl]-1-methyl- .
- Highlighting uniqueness would require further research.
Propiedades
Número CAS |
60352-49-0 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
Clave InChI |
LYHSQZDEZODDLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















